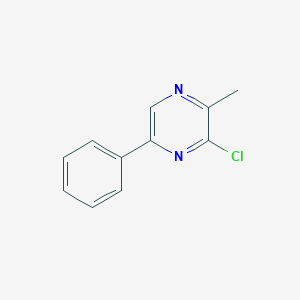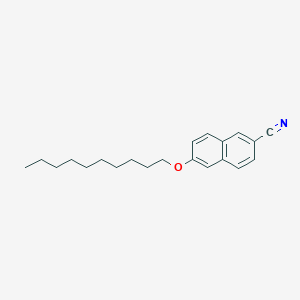
6-Decyloxynaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Decyloxynaphthalene-2-carbonitrile is an organic compound characterized by a naphthalene ring substituted with a decyloxy group at the 6-position and a cyano group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyloxynaphthalene-2-carbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce the decyloxy group. This can be achieved through an etherification reaction where naphthol is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Decyloxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include naphthoquinones or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
6-Decyloxynaphthalene-2-carbonitrile has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Decyloxynaphthalene-2-carbonitrile depends on its specific application. For instance, in biological systems, it may interact with cellular components through its cyano group, which can form hydrogen bonds or participate in nucleophilic addition reactions. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the decyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a decyloxy group, resulting in different physical and chemical properties.
6-Decyloxynaphthalene-1-carbonitrile: The cyano group is positioned differently, which can affect reactivity and applications.
Uniqueness
6-Decyloxynaphthalene-2-carbonitrile is unique due to the presence of both the decyloxy and cyano groups, which confer distinct physical properties and reactivity. This combination makes it particularly useful in the synthesis of specialized materials and in applications requiring specific lipophilicity and reactivity profiles.
Propriétés
Numéro CAS |
66217-28-5 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-decoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-6-7-8-9-14-23-21-13-12-19-15-18(17-22)10-11-20(19)16-21/h10-13,15-16H,2-9,14H2,1H3 |
Clé InChI |
VIHSPNBFGOOLRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


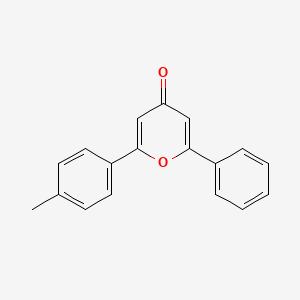
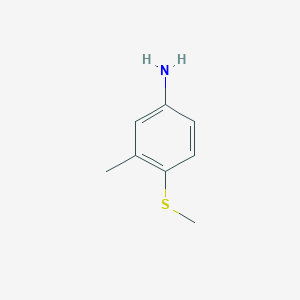
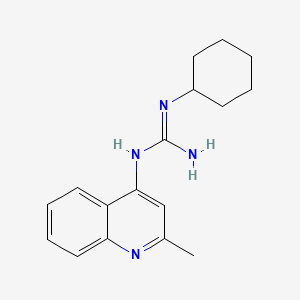
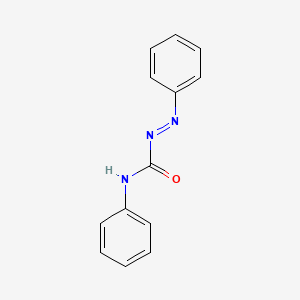

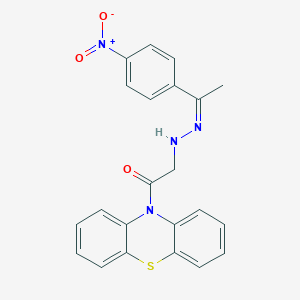
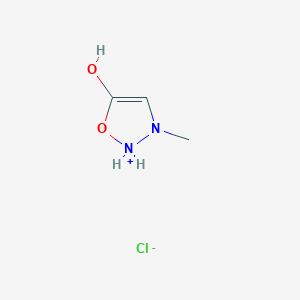
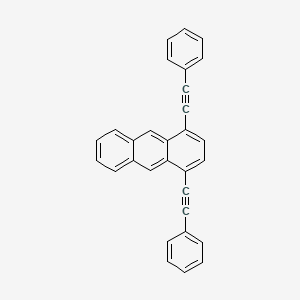
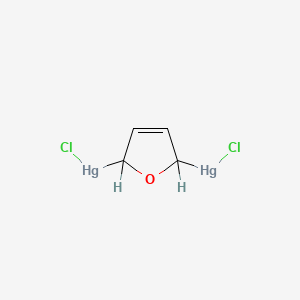
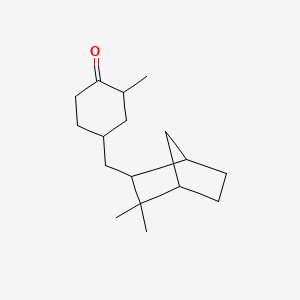
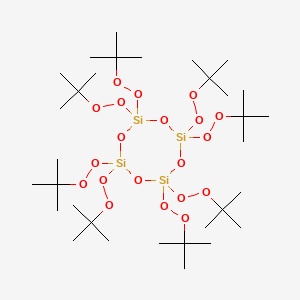
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

